阿里拉糖 B

描述

This compound is part of a broader class of organic molecules that exhibit diverse biological activities and are often the focus of synthesis and structural analysis efforts in organic chemistry. The interest in these molecules lies in their complex structure and the potential for varied applications in fields such as pharmaceuticals and materials science.

Synthesis Analysis

Synthesis pathways for similar complex molecules often involve multi-step reactions, including the formation of key intermediate compounds. For example, the synthesis of 3,4-Dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione demonstrates the intricacy of such processes, where basic conditions and specific reactants are utilized to form structurally complex end products (Nye, Turnbull, & Wikaira, 2013).

Molecular Structure Analysis

The molecular structure of compounds of this complexity is often elucidated through X-ray crystallography, as seen in studies where molecules exhibit specific crystallographic features and intramolecular hydrogen bonding, contributing to our understanding of their three-dimensional conformations and reactivity (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Reactions and Properties

Chemical reactions involving such compounds can include oxidative cyclization, methoxycarbonylation, and reactions with ethyl diazoacetate, demonstrating the reactivity and potential for forming diverse molecular structures (Gabriele et al., 2000). These reactions highlight the compound's versatility and potential for further functionalization.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. For instance, the crystallization behavior and intermolecular hydrogen bonding can significantly influence the solubility and stability of such molecules.

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical agents, stability under different conditions, and potential for participating in a wide range of chemical reactions, are vital for practical applications. The compound's functional groups, such as hydroxyl and methoxy groups, play a significant role in its chemical behavior, impacting its reactivity and interactions with other molecules.

科学研究应用

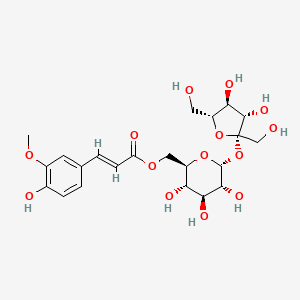

分类和结构

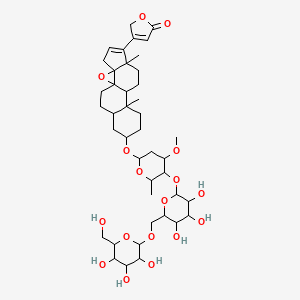

阿里拉糖 B 是一种酚类蔗糖酯 (PSE),属于一类存在于多种被子植物谱系中的多样化特化代谢物 {svg_1}. 它的分子式为 C22H30O14 {svg_2}.

生物合成

像this compound 这样的 PSE 的生物合成可能涉及一个或多个羟基肉桂酰转移酶和 BAHD 乙酰转移酶 {svg_3}. 这些酶可以通过对多组学数据集进行相关分析来鉴定 {svg_4}.

生物学功能

包括this compound 在内的酚类蔗糖酯是植物对各种环境胁迫做出反应的关键组成部分 {svg_5}. 它们参与植物防御和特化代谢 {svg_6}.

潜在应用

由于其抗氧化活性以及对人类健康的潜在益处,PSE 具有潜在的医药和农业应用价值 {svg_7}. 然而,对这些化合物生物学功能的更详细研究对于探索这些应用将至关重要 {svg_8}.

作用机制

Mode of Action

The exact mode of action of Arillatose B remains to be fully elucidated. It is known that arillatose b is a sucrose ester isolated from the roots of the greek endemic species aristolochia cretica . Sucrose esters are known to have various biological activities, but the specific interactions between Arillatose B and its targets, and the resulting changes, are still under investigation .

Biochemical Pathways

Phenolic sucrose esters (PSEs), such as Arillatose B, are a diverse group of specialized metabolites present in several angiosperm lineages . The biosynthesis of PSEs may involve one or more hydroxycinnamoyl transferases and BAHD acetyltransferases . The affected pathways and their downstream effects are yet to be fully understood and are an active area of research .

Result of Action

Given its structural features and the known activities of similar compounds, it is plausible that Arillatose B may have antioxidant activities and other potential health benefits . .

属性

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)25)3-5-15(26)33-8-14-16(27)18(29)19(30)21(34-14)36-22(9-24)20(31)17(28)13(7-23)35-22/h2-6,13-14,16-21,23-25,27-31H,7-9H2,1H3/b5-3+/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBZZLUIFFOAHR-YQTDNFGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347775 | |

| Record name | Arillatose B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137941-45-8 | |

| Record name | Arillatose B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-methyl-3-(propionylamino)phenyl]nicotinamide](/img/structure/B1179704.png)

![N-[3-[3-(dimethylamino)-3-oxopropyl]phenyl]cyclohexanecarboxamide](/img/no-structure.png)

![4-methyl-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179717.png)